molecular formula C24H27N3O B2365431 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one CAS No. 2194904-30-6

3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

Cat. No.: B2365431
CAS No.: 2194904-30-6
M. Wt: 373.5
InChI Key: WULBGLFTQHHNPN-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenyl group substituted with two methyl groups, a pyrazolyl group, and a dihydroisoquinoline moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures. One common approach is to first synthesize the 3,4-dimethylphenyl moiety, followed by the introduction of the pyrazolyl group and the dihydroisoquinoline ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: : The pyrazolyl group can be reduced to form pyrazolidine derivatives.

  • Substitution: : The dihydroisoquinoline ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Typical reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often with the aid of a base.

Major Products Formed

  • Oxidation: : Phenolic derivatives, such as 3,4-dimethylphenol.

  • Reduction: : Pyrazolidine derivatives.

  • Substitution: : Amine or alcohol derivatives of the dihydroisoquinoline ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology

In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows for the exploration of new biological pathways and targets.

Medicine

In the medical field, this compound has potential applications as a drug candidate. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethylphenyl)propan-1-one: : Similar structure but lacks the pyrazolyl and dihydroisoquinoline groups.

  • 1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one: : Similar structure but lacks the 3,4-dimethylphenyl group.

Uniqueness

The uniqueness of 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one lies in its combination of the phenyl, pyrazolyl, and dihydroisoquinoline groups, which provides a diverse range of chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O/c1-17-8-9-19(12-18(17)2)10-11-24(28)27-15-20-6-4-5-7-22(20)23(16-27)21-13-25-26(3)14-21/h4-9,12-14,23H,10-11,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULBGLFTQHHNPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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